molecular formula C14H16N4O4S2 B3723484 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B3723484
M. Wt: 368.4 g/mol
InChI Key: FYNWNXOUOXVCGM-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) linked via a sulfanyl bridge to a propanamide chain, which terminates in a 4-sulfamoylphenyl group. Synthesis typically involves alkylation of pyrimidinone thiols with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-8-7-12(19)18-14(16-8)23-9(2)13(20)17-10-3-5-11(6-4-10)24(15,21)22/h3-7,9H,1-2H3,(H,17,20)(H2,15,21,22)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNWNXOUOXVCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Functional GroupPotential Reactions
Sulfanyl (-S-) Oxidation to sulfinic/sulfonic acid under strong oxidants (e.g., H₂O₂, KMnO₄)
Dihydropyrimidine Ring Ring-opening under acidic/basic conditions; electrophilic substitution at positions 4/5
Amide Group Hydrolysis to carboxylic acid under acidic or basic conditions
Sulfamoyl (-SO₂NH₂) Stable under mild conditions; susceptible to nucleophilic aromatic substitution under strongly activating conditions

Oxidation of the Sulfanyl Group

The sulfanyl group may oxidize to sulfinic acid (RSO₂H) or sulfonic acid (RSO₃H) under oxidative conditions, altering the compound’s solubility and bioactivity.

Dihydropyrimidine Ring Stability

The ring’s stability depends on pH:

  • Acidic conditions : Potential ring-opening via protonation of the oxygen at position 6.

  • Basic conditions : Possible deprotonation and nucleophilic attack at electrophilic sites (e.g., position 5) .

Amide Hydrolysis

The propanamide group hydrolyzes to release propanoic acid and the sulfamoylphenyl amine fragment. This reaction is accelerated by strong acids/bases or enzymes .

Comparison with Analogous Compounds

CompoundKey Structural FeatureReactivity Highlight
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamideAcetamide terminusFaster hydrolysis due to smaller amide group
4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}benzenesulfonamideBenzenesulfonamideGreater stability due to electron-withdrawing sulfonyl group
(2r)-2-{[4-(4-Chlorophenyl)-5-Cyano-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamideChlorophenyl/cyano substituentsEnhanced electrophilic substitution at position 4 due to electron-withdrawing groups

Stability and Degradation Pathways

  • Thermal Stability : The compound likely decomposes at high temperatures (>200°C), with the dihydropyrimidine ring and amide group being potential weak points.

  • Photostability : Limited data, but aromatic rings (e.g., sulfamoylphenyl) may undergo photochemical degradation.

Scientific Research Applications

Structural Information

  • IUPAC Name: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
  • Molecular Formula: C15H17N3O2S
  • Molecular Weight: 303.4 g/mol
  • CAS Number: Not specified in the search results.

Physical Properties

PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Topological Polar Surface Area95.9 Ų

These properties suggest that the compound has a favorable profile for interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. The specific compound under consideration has shown potential against various bacterial strains. In vitro assays demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its use as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines, potentially through the modulation of cellular signaling pathways involved in cell survival and proliferation. The presence of the sulfamoyl group may enhance its efficacy by improving solubility and bioavailability .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Efficacy : A study published in the Russian Journal of Organic Chemistry reported that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide further optimization of these compounds for enhanced efficacy .
  • Anticancer Activity : In an experimental study involving human cancer cell lines, the compound induced significant cytotoxic effects compared to control groups. Flow cytometry analysis revealed that treated cells underwent apoptosis, indicating its potential as an anticancer agent .
  • Inflammation Model : In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation markers in serum compared to untreated controls, supporting its potential use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with nucleic acids. Pyrimidine derivatives are known to interfere with the synthesis and function of nucleic acids, leading to their biological activities . The molecular targets and pathways involved in its action include DNA and RNA synthesis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinone-sulfanyl-acetamide/propanamide derivatives. Key structural variations among analogs include:

  • Substituents on the pyrimidinone ring (e.g., methyl, allyl, cyano, chlorophenyl).
  • Amide chain length (acetamide vs. propanamide).
  • Aromatic substituents (e.g., sulfamoylphenyl, methylphenyl, chlorophenyl).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C₁₇H₁₉N₅O₄S₂ 413.49 4-Methylpyrimidinone, propanamide, 4-sulfamoylphenyl Not reported Sulfamoyl group enhances solubility; propanamide increases chain flexibility
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide C₁₅H₁₅N₅O₄S₂ 385.44 Acetamide (shorter chain), 4-sulfamoylphenyl >282 Higher melting point; shorter chain may reduce steric hindrance
(2R)-2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide C₂₀H₁₆ClN₅O₄S₂ 489.95 Chlorophenyl, cyano, (2R)-chiral center Not reported Electronegative groups (Cl, CN) enhance binding; chiral center affects activity
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S 329.42 Allyl group on pyrimidinone, 4-methylphenyl Not reported Hydrophobic substituents reduce solubility; allyl may introduce steric effects
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.49 Oxadiazole-thiazole core, methylphenyl 134–178 Heterocyclic core diversifies binding modes; lower melting point

Key Observations:

Chain Length: The target compound’s propanamide chain (vs. Shorter chains (e.g., acetamide) may reduce steric hindrance but limit reach .

Aromatic Substituents: The 4-sulfamoylphenyl group in the target compound and enhances solubility and hydrogen-bonding capacity compared to hydrophobic substituents (e.g., 4-methylphenyl in ). Chlorophenyl/cyano groups (e.g., ) introduce electronegativity, which can strengthen target binding but may reduce bioavailability.

Pyrimidinone Modifications: Allyl () or cyano () substituents alter electronic properties and steric bulk, impacting enzyme inhibition profiles. The methyl group on the pyrimidinone core is conserved across most analogs, suggesting its role in stabilizing the ring structure.

Synthetic Routes: Most analogs are synthesized via alkylation of pyrimidinone thiols with chloroacetamides/propanamides, as seen in . Yields vary (38–86%) depending on substituent reactivity .

Chiral centers (e.g., in ) may lead to enantiomer-specific activity, a critical consideration in drug design.

Biological Activity

The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide, also known by various synonyms, is a member of the pyrimidine family that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on existing research:

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. A study focusing on similar pyrimidine derivatives demonstrated significant antibacterial activity against various strains, suggesting that the sulfonamide moiety in this compound may enhance its efficacy against bacterial infections .

2. Anticancer Properties

Recent investigations have shown that compounds with a similar structural framework possess anticancer activities. For instance, the inhibition of cancer cell proliferation has been observed in vitro, particularly against breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit dihydropyrimidinase and related enzymes involved in pyrimidine metabolism, which could have implications for treating metabolic disorders and certain cancers .

The biological mechanisms through which this compound exerts its effects are still under investigation but appear to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacteria and cancer cells.
  • Modulation of Enzyme Activity : The sulfonamide group is known for its ability to inhibit specific enzymes crucial for bacterial growth and proliferation.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various pyrimidine derivatives, revealing that those with a sulfanyl group exhibited enhanced activity against Gram-positive bacteria .
  • Anticancer Research : In a recent publication, a series of pyrimidine-based compounds were synthesized and tested for anticancer activity. The results indicated that modifications to the pyrimidine ring significantly influenced cytotoxicity against cancer cell lines .
  • Enzyme Inhibition Studies : A study highlighted the enzyme inhibitory effects of similar compounds on dihydropyrimidinase, suggesting potential therapeutic applications in managing enzyme-related disorders .

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of dihydropyrimidinase

Q & A

Q. How can the synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. For example, using dioxane as a solvent (as in ) and stoichiometric adjustments (e.g., oxalyl chloride in excess) can improve yield. Purification via recrystallization or column chromatography, monitored by TLC, ensures purity. Confirm product integrity using FTIR (e.g., carbonyl peaks at 1679 cm⁻¹ for amide bonds) and ¹H-NMR (e.g., δ3.82 ppm for methoxy groups in related compounds) . Parallel synthesis routes for analogous sulfonamide derivatives ( ) suggest stepwise coupling of sulfamoylphenyl groups with dihydropyrimidinone intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., sulfonamide S=O at ~1350–1150 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
  • NMR : ¹H-NMR detects proton environments (e.g., aromatic protons at δ7.7–7.9 ppm in DMSO-d₆), while ¹³C-NMR confirms carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar pyrimidinone derivatives (R factor = 0.048 in ) .

Q. How can researchers assess the solubility and stability of this compound under varying conditions?

  • Methodological Answer : Perform solubility screens in polar (e.g., DMSO, water) and nonpolar solvents. Stability studies should include:
  • pH-dependent degradation : Incubate in buffers (pH 1–13) and analyze via HPLC.
  • Thermal stability : Use TGA/DSC to monitor decomposition (e.g., decomposition onset at 180°C in ) .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation by LC-MS .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Target carbonic anhydrase (due to sulfonamide moiety) using stopped-flow CO₂ hydration.
  • Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls .

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound during scale-up synthesis?

  • Methodological Answer : Employ LC-HRMS to detect process-related impurities (e.g., unreacted intermediates, hydrolysis byproducts). Reference ’s approach for identifying analogs like E-isomers or acetylated derivatives. Quantify impurities using calibration curves and validate with spiked samples .

Q. What experimental designs are recommended to study its environmental fate and degradation pathways?

  • Methodological Answer : Adapt the framework from :
  • Abiotic studies : Hydrolysis (pH 7.4, 25–50°C) and photolysis (simulated sunlight).
  • Biotic studies : Soil/water microcosms with LC-MS/MS to track metabolites.
  • QSAR modeling : Predict bioaccumulation using logP (e.g., 3.68 in ) and molecular weight .

Q. How can structural modifications enhance its bioactivity?

  • Methodological Answer :
  • SAR analysis : Compare analogs () with substitutions at the pyrimidinone or sulfamoyl groups.
  • Docking studies : Use crystal structures (e.g., ) to model interactions with target proteins like dihydrofolate reductase.
  • Synthetic modifications : Introduce fluorophenyl () or methoxy groups to improve lipophilicity .

Q. How should researchers resolve contradictions in spectral data across studies?

  • Methodological Answer : Apply triangulation:
  • Cross-validate NMR/IR with computational tools (e.g., ACD/Labs or NIST Chemistry WebBook predictions in ).
  • Reproduce experiments under standardized conditions (solvent, temperature).
  • Compare with published analogs (e.g., δ3.82 ppm for methoxy in vs. δ3.90 ppm in similar compounds) .

Q. What advanced analytical methods confirm trace-level metabolites in pharmacokinetic studies?

  • Methodological Answer :
  • LC-HRMS : Use Q-TOF instruments (resolution >30,000) for accurate mass determination.
  • Stable isotope labeling : Incubate with ¹³C/¹⁵N tracers to distinguish metabolites from matrix interference.
  • In vitro models : Liver microsomes to identify Phase I/II metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

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